N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide
Description
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-18(2)24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19(3)4/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXFJHHNVCNIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro-Group Reduction Route
A patent describes an alternative approach starting from 2,7-dinitrofluorene , which is reduced to 2,7-diaminofluorene using stannous chloride (SnCl₂) in hydrochloric acid. Subsequent sulfonation and methylation could theoretically yield the target compound, though this route is less direct and introduces additional complexity.
Microwave-Assisted Synthesis
Recent advancements propose microwave irradiation to accelerate sulfonation and amination steps, reducing reaction times by 50–70% while maintaining yields. For example, sulfonyl chloride formation completes in 30 minutes under microwave conditions (100°C, 300 W).
Industrial-Scale Production Considerations
Large-scale synthesis requires continuous flow reactors to enhance heat and mass transfer during sulfonation and chlorination. Key industrial parameters include:
| Parameter | Industrial Setting |
|---|---|
| Sulfonation Reactor | Continuous stirred-tank |
| Chlorination Agent | SOCl₂ (recycled) |
| Amination | Gas-phase dimethylamine |
| Annual Production Capacity | 10–50 metric tons |
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Purification :
Chemical Reactions Analysis
Types of Reactions: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s sulfonamide groups are of particular interest in medicinal chemistry, as they are known to exhibit antibacterial and anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Sulfonamide Nitrogens
N2,N7-Dicyclohexyl-9-(Hydroxyimino)-9H-Fluorene-2,7-Disulfonamide (CAS 1083162-61-1)
- Structure: Dicyclohexyl groups at sulfonamide nitrogens and a hydroxyimino group at position 9.
- Properties : Increased steric bulk compared to the tetramethyl derivative.
- Activity : A ferroptosis inducer (FIN56) with demonstrated anti-cancer effects in glioblastoma models .
- Key Difference : Cyclohexyl groups enhance target interaction but reduce solubility.
N,N′-Didecyl-9-(Phenylhydrazono)-9H-Fluorene-2,7-Disulfonamide
- Structure: Long decyl chains on sulfonamide nitrogens and a phenylhydrazono group at position 9.
- Properties : High hydrophobicity due to alkyl chains; molecular weight = 709.02 g/mol .
- Key Difference : Decyl chains may impede cellular uptake despite improved membrane affinity.
N,N′-Bis(2,5-Dimethylphenyl)-9-Oxo-9H-Fluorene-2,7-Disulfonamide (CAS 5550-91-4)
- Structure : Aromatic 2,5-dimethylphenyl groups on sulfonamide nitrogens and a ketone at position 9.
- Key Difference : Aromatic substituents may improve binding to hydrophobic protein pockets.
Modifications at Position 9 of the Fluorene Backbone
9-(Dimethylhydrazinylidene)-2-N,2-N,7-N,7-N-Tetramethylfluorene-2,7-Disulfonamide (CAS 868148-85-0)
- Structure : Dimethylhydrazinylidene group at position 9; tetramethyl sulfonamide groups.
- Properties : Molecular weight = 436.6 g/mol; conjugated system alters electronic properties .
Dipotassium 9-Oxo-9H-Fluorene-2,7-Disulfonate
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., cyclohexyl, decyl) enhance target engagement but may limit bioavailability. Methyl groups offer a balance between lipophilicity and compactness .
Biological Activity
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-disulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of sulfonamide groups attached to a fluorene backbone, suggests potential biological activities that are being explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 376.46 g/mol. The compound features two sulfonamide groups, which are known for their biological significance, particularly in antibacterial activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moieties can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways and cellular responses.
Biological Activities
- Antibacterial Properties : Sulfonamides are well-documented for their antibacterial effects. Research indicates that this compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have indicated that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
- Fluorescent Properties : Due to its unique fluorene structure, this compound is also being investigated as a fluorescent probe in biological imaging applications. Its fluorescence characteristics could allow for tracking biological processes in real-time.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2024) | Reported anti-inflammatory effects in vitro, reducing cytokine release by 40% in macrophage cultures. |
| Study C (2024) | Explored fluorescent properties; showed potential as a marker for live-cell imaging with excitation/emission wavelengths at 480/520 nm. |
Case Studies
- Case Study on Antibacterial Activity : In a controlled study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, supporting its potential as an antibacterial agent.
- Case Study on Anti-inflammatory Mechanism : A model of acute inflammation was used to assess the compound's effects on cytokine production. Results showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
